Comparative Biochemical Potency of PBRM1-BD2-IN-6 Against PBRM1-BD2
In a biochemical inhibition assay, PBRM1-BD2-IN-6 demonstrated an IC50 of 0.22 µM against the PBRM1-BD2 domain [1]. This places its potency in an intermediate range relative to other available PBRM1-BD2 inhibitors. For comparison, the IC50 of PBRM1-BD2-IN-8 is 0.16 µM, PBRM1-BD2-IN-1 is 0.2 µM, PBRM1-BD2-IN-5 is 0.26 µM, PBRM1-BD2-IN-7 is 0.29 µM, and PBRM1-BD2-IN-2 is 1.0 µM [2][3][4][5].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.22 µM |
| Comparator Or Baseline | PBRM1-BD2-IN-8 (0.16 µM), PBRM1-BD2-IN-1 (0.2 µM), PBRM1-BD2-IN-5 (0.26 µM), PBRM1-BD2-IN-7 (0.29 µM), PBRM1-BD2-IN-2 (1.0 µM) |
| Quantified Difference | IN-6 is 4.5-fold more potent than IN-2; 0.06 µM less potent than IN-8; 0.04 µM less potent than IN-1. |
| Conditions | Biochemical assay against recombinant PBRM1-BD2 protein. |
Why This Matters
IC50 is a primary metric for initial screening; PBRM1-BD2-IN-6's 0.22 µM value positions it as a potent tool compound for in vitro studies where intermediate biochemical potency is desired for dose-response profiling.
- [1] TargetMol. PBRM1-BD2-IN-6 Product Datasheet. Catalog No. T72843. View Source
- [2] Adooq. PBRM1-BD2-IN-8 Product Datasheet. Catalog No. A24382. View Source
- [3] InvivoChem. PBRM1-BD2-IN-1 Product Datasheet. View Source
- [4] TargetMol. PBRM1-BD2-IN-7 Product Datasheet. Catalog No. T60155. View Source
- [5] TargetMol. PBRM1-BD2-IN-2 Product Datasheet. Catalog No. T60156. View Source
